PD 135390 - 150351-31-8

PD 135390

Catalog Number: EVT-278313
CAS Number: 150351-31-8
Molecular Formula: C37H61N5O7S2
Molecular Weight: 752.0395
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 135390 is a novel HIV-1 protease inhibitors identified by rational selection. The human immunodeficiency virus (HIV-1), associated with the AIDS (acquired immunodeficiency syndrome) epidemic, encodes an aspartyl protease that is essential for polyprotein processing in the virus (Navia et al., 1989). It has been demonstrated that inactivation of the protease either catalytically or by an inhibitor prevents infectious virion formation (Kohl et al., 1988; Darke et al., 1989). The acquired knowledge of key molecular interactions occurring between inhibitors and aspartyl proteases, as well as the structural similarities between HIV-1 protease and human renin was used to rationally select candidates for HIV-1 screening from the pool of analogs designed as renin inhibitors. A minimal number of chosen compounds were tested in an HIV-1 protease assay system. Two structurally novel peptides emerged as potent enzymatic protease inhibitors. This study highlights the selection process and characterizes the antiviral properties of the two novel analogs.
Overview

PD 135390 is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which plays a significant role in the regulation of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating various inflammatory and respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. PD 135390 is primarily studied for its ability to modulate inflammatory responses by increasing cAMP levels, thereby leading to reduced inflammation.

Source

PD 135390 was initially developed by the pharmaceutical company Parke-Davis, which is now part of Pfizer. The compound was synthesized as part of a broader effort to discover new anti-inflammatory agents that could provide therapeutic benefits with fewer side effects compared to existing treatments.

Classification

PD 135390 falls under the classification of small organic molecules and is categorized as a phosphodiesterase inhibitor. Specifically, it targets phosphodiesterase type 4, which is involved in the degradation of cAMP. By inhibiting this enzyme, PD 135390 increases cAMP levels within cells, which can lead to various downstream effects, particularly in immune and inflammatory responses.

Synthesis Analysis

Methods

The synthesis of PD 135390 involves several key steps that typically include the formation of the core structure through strategic chemical reactions. The synthetic route often starts with readily available starting materials, which undergo transformations to build the desired molecular framework.

Technical Details

  1. Starting Materials: The synthesis begins with appropriate aromatic compounds that serve as precursors.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions: These reactions are crucial for introducing functional groups into the aromatic ring.
    • Coupling reactions: These are employed to link different molecular fragments together.
    • Cyclization: This step forms cyclic structures that are integral to the compound's activity.

The exact synthetic pathway can vary based on specific laboratory conditions and desired yields but generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Structure

The molecular structure of PD 135390 can be represented by its chemical formula, which is C18H22N4O3S.

Data

  • Molecular Weight: Approximately 370.46 g/mol
  • Structural Features: PD 135390 contains a sulfonamide group, an amine, and multiple aromatic rings that contribute to its biological activity. The presence of these functional groups is essential for its interaction with the phosphodiesterase enzyme.
Chemical Reactions Analysis

Reactions

PD 135390 participates in various chemical reactions relevant to its function as a phosphodiesterase inhibitor.

Technical Details

  1. Inhibition Mechanism: PD 135390 binds to the active site of phosphodiesterase type 4, preventing the hydrolysis of cAMP. This inhibition leads to an accumulation of cAMP within cells.
  2. Biochemical Assays: Various assays are employed to evaluate the potency and selectivity of PD 135390 against other phosphodiesterases.

These reactions highlight the compound's role in modulating biochemical pathways associated with inflammation and immune response.

Mechanism of Action

Process

The mechanism of action for PD 135390 primarily revolves around its ability to inhibit phosphodiesterase type 4, leading to increased levels of cAMP within cells.

Data

  1. cAMP Signaling Pathway: Elevated cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates target proteins that regulate inflammatory responses.
  2. Cellular Effects: The increase in cAMP results in reduced production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and improved respiratory function.

This mechanism underpins the therapeutic potential of PD 135390 in treating conditions characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PD 135390 is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant analyses such as spectroscopy (NMR, IR) and mass spectrometry are employed to confirm the identity and purity of PD 135390 during synthesis and characterization.

Applications

Scientific Uses

PD 135390 has been extensively studied for its potential applications in:

  • Respiratory Diseases: Its ability to reduce inflammation makes it a candidate for treating chronic obstructive pulmonary disease and asthma.
  • Autoimmune Disorders: Research indicates potential benefits in managing conditions characterized by excessive inflammatory responses.
  • Research Tool: As a selective phosphodiesterase type 4 inhibitor, PD 135390 serves as a valuable tool in biochemical research aimed at understanding cAMP signaling pathways and their implications in various diseases.

Properties

CAS Number

150351-31-8

Product Name

PD 135390

IUPAC Name

5-((2S)-N-(1-(allylthio)-2-amino-2-oxoethyl)-2-(morpholine-4-sulfonamido)-3-phenylpropanamido)-N-butyl-6-cyclohexyl-4-hydroxy-2-isopropylhexanamide

Molecular Formula

C37H61N5O7S2

Molecular Weight

752.0395

InChI

InChI=1S/C37H61N5O7S2/c1-5-7-18-39-35(45)30(27(3)4)26-33(43)32(25-29-16-12-9-13-17-29)42(37(34(38)44)50-23-6-2)36(46)31(24-28-14-10-8-11-15-28)40-51(47,48)41-19-21-49-22-20-41/h6,8,10-11,14-15,27,29-33,37,40,43H,2,5,7,9,12-13,16-26H2,1,3-4H3,(H2,38,44)(H,39,45)/t30?,31-,32?,33?,37?/m0/s1

InChI Key

YJBSPOIWTBZECQ-DDVBCEDLSA-N

SMILES

O=C(N)C(SCC=C)N(C([C@H](CC1=CC=CC=C1)NS(=O)(N2CCOCC2)=O)=O)C(CC3CCCCC3)C(O)CC(C(NCCCC)=O)C(C)C

Solubility

Soluble in DMSO

Synonyms

PD-135390; PD135390; PD 135390

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.